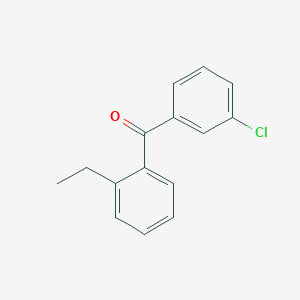

3-Chloro-2'-ethylbenzophenone

Description

3-Chloro-2'-ethylbenzophenone is a substituted benzophenone derivative characterized by a chlorine atom at the 3-position and an ethyl group at the 2'-position of the aromatic rings. Benzophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in electrophilic substitution reactions .

Properties

IUPAC Name |

(3-chlorophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPHPDCYFIYWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263785 | |

| Record name | Methanone, (3-chlorophenyl)(2-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-74-5 | |

| Record name | Methanone, (3-chlorophenyl)(2-ethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-chlorophenyl)(2-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-2’-ethylbenzophenone can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, benzene reacts with 3-chloro-2’-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures . The reaction conditions typically involve maintaining the temperature between -20°C to 15°C to ensure optimal yield .

Chemical Reactions Analysis

3-Chloro-2’-ethylbenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Applications in Organic Synthesis

1. Photoinitiators in Polymer Chemistry

One of the primary applications of 3-Chloro-2'-ethylbenzophenone is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are crucial in polymerization processes where they absorb UV light and generate free radicals that initiate the polymerization of monomers.

- Mechanism : Upon exposure to UV light, this compound undergoes homolytic cleavage to produce reactive radicals. These radicals can initiate the polymerization of acrylates or methacrylates, leading to the formation of cross-linked polymer networks.

| Property | Value |

|---|---|

| Absorption Wavelength | 250-300 nm |

| Solubility | Soluble in organic solvents like acetone and ethyl acetate |

2. Intermediate in Pharmaceutical Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for further functionalization, which is essential in drug development.

- Case Study : Research has demonstrated its utility in synthesizing anti-cancer agents where the chlorinated aromatic ring enhances biological activity due to increased lipophilicity and metabolic stability .

Applications in Material Science

1. UV Stabilizers

Due to its ability to absorb UV radiation, this compound is used as a UV stabilizer in plastics. It helps prevent degradation caused by UV exposure, thereby extending the lifespan of plastic materials.

- Performance Assessment : Studies show that incorporating this compound into polymer matrices significantly reduces photodegradation rates compared to unmodified polymers .

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its safety profile. Toxicological studies indicate that compounds with similar structures may exhibit cytotoxicity or mutagenicity under certain conditions.

Mechanism of Action

The mechanism of action of 3-Chloro-2’-ethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Chloro-2'-ethylbenzophenone with compounds sharing functional groups (chloro, ethyl, or hydroxyl substituents) or structural motifs (aromatic ketones, benzaldehyde derivatives).

Chloro-Substituted Hydroxyacetophenones

lists several hydroxyacetophenones with chloro substituents, which differ in substitution patterns and physicochemical properties:

Key Differences :

- Substituent Position: The chlorine in this compound is at the 3-position, whereas analogs in feature 2- or 5-chloro substituents. This positional difference affects electronic properties and reactivity in electrophilic substitution.

- Synthesis: While hydroxyacetophenones are synthesized via hydrolysis or Friedel-Crafts acylation , benzophenones may require cross-coupling or multi-step catalytic reactions .

Schiff Base Derivatives

3-Chloro-2,4-dihydroxybenzaldehyde (1b), a precursor in and , forms Schiff bases with amines. In contrast, this compound lacks hydroxyl groups, which may reduce hydrogen-bonding interactions but improve stability under acidic conditions.

Fluorinated and Heterocyclic Analogs

Compounds like 3-chloro-2,4-difluorophenylsulfonyl chloride (CAS 1208077-72-8) highlight the impact of electronegative substituents. Fluorine atoms enhance electrophilicity and metabolic resistance compared to chlorine or ethyl groups . Similarly, ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate () demonstrates how heterocyclic frameworks alter solubility and reactivity.

Biological Activity

3-Chloro-2'-ethylbenzophenone (CEBP) is a compound belonging to the benzophenone family, which is characterized by its aromatic structure and functional groups. Benzophenones are known for their diverse biological activities, including photoprotective, antimicrobial, and potential antitumor properties. This article reviews the biological activity of CEBP, focusing on its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C15H13ClO

- Molecular Weight : 256.72 g/mol

- CAS Number : 20281-75-6

Benzophenones, including CEBP, exhibit biological activity primarily through their ability to absorb ultraviolet (UV) light and act as radical scavengers. The mechanisms can be summarized as follows:

- Photoprotection : CEBP absorbs UV radiation, preventing skin damage and cellular apoptosis caused by UV exposure.

- Antimicrobial Activity : Some studies indicate that benzophenones can inhibit the growth of various bacterial strains by disrupting their cell membranes or interfering with metabolic processes.

- Antitumor Potential : Research suggests that certain benzophenones exhibit cytotoxic effects against cancer cells, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of CEBP and related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of CEBP against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method. Results indicated significant antibacterial activity with an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Phototoxicity Assessment

In a phototoxicity assessment, CEBP was tested for its potential to induce skin irritation and cellular damage upon UV exposure. The study found that CEBP significantly reduced cell viability in human keratinocytes when exposed to UV light, indicating its role as a phototoxic agent.

Research Findings

Recent research has highlighted several important aspects of CEBP's biological activity:

- Antimicrobial Mechanism : A study demonstrated that CEBP disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism was confirmed using electron microscopy to observe morphological changes in treated bacteria.

- Cytotoxic Effects on Cancer Cells : In vitro studies showed that CEBP induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways, leading to programmed cell death.

- Environmental Impact : Research indicates that CEBP may have endocrine-disrupting properties when released into aquatic environments, affecting wildlife and potentially human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.